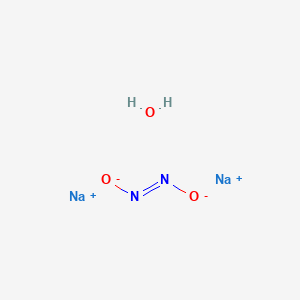

Sodium trans-hyponitrite hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium trans-hyponitrite hydrate (NaHN3•H2O) is an inorganic compound composed of sodium, nitrogen, and hydrogen atoms. It is a crystalline solid at room temperature and is soluble in water. Sodium trans-hyponitrite hydrate is used in a variety of scientific research applications, including organic synthesis, biochemistry, and physiology.

Scientific Research Applications

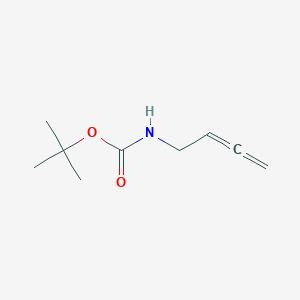

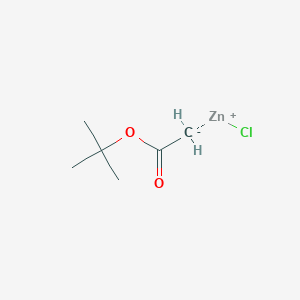

Synthesis of tert-Butyl Hyponitrite

Sodium trans-hyponitrite hydrate serves as a precursor in the synthesis of tert-butyl hyponitrite. This compound is particularly useful in the low-temperature thermal generation of tert-butoxy radicals . These radicals are essential in various chemical reactions, including polymerization and organic synthesis.

Advanced Gas Storage

The structural properties of Sodium trans-hyponitrite hydrate make it suitable for applications in advanced gas storage systems. Its ability to form clathrate hydrates can be exploited for storing gases at high densities, which is crucial for energy storage and transportation .

Gas Separation Processes

In the field of gas separation, Sodium trans-hyponitrite hydrate can be utilized to create selective barriers or membranes. These can separate gases based on size or chemical affinity, which is beneficial for purifying gases or capturing carbon dioxide from emissions .

Refrigeration Systems

The compound’s role in the formation of gas hydrates has potential applications in refrigeration systems. By manipulating hydrate formation, it is possible to develop more efficient and environmentally friendly refrigeration methods .

Metal Ion Scavenging in Biochemistry

In biochemical research, Sodium trans-hyponitrite hydrate could be used to deactivate metal-dependent enzymes by scavenging metal ions. This is particularly useful in studying enzyme mechanisms and inhibiting unwanted enzymatic activity that could damage DNA, proteins, or polysaccharides .

Chemical Kinetics and Thermodynamics Studies

The compound’s unique properties allow researchers to study the kinetics and thermodynamics of chemical reactions. Understanding how Sodium trans-hyponitrite hydrate interacts with other chemicals can provide insights into reaction pathways and the development of new synthetic methods .

properties

IUPAC Name |

disodium;(E)-dioxidodiazene;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTPJDLNJKAOKU-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=N[O-])[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N(=N/[O-])\[O-].O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2Na2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583765 |

Source

|

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.007 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium trans-hyponitrite hydrate | |

CAS RN |

60884-94-8 |

Source

|

| Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.